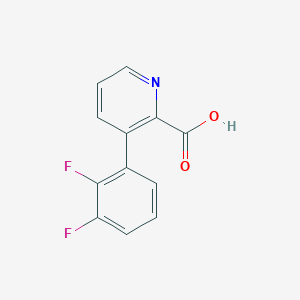
6-Fluoro-3-iodo-1-methyl-1H-indazole
Overview
Description
6-Fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H6FIN2 and a molecular weight of 276.05 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of fluorine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Indazole derivatives have been known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in the signaling pathways of cells, particularly in the immune response .
Result of Action
Indazole derivatives have been known to exhibit medicinal properties such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
It’s worth noting that the compound is typically stored at 2-8°c, suggesting that temperature could potentially influence its stability .
Biochemical Analysis
Biochemical Properties
6-Fluoro-3-iodo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studiedFor instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in cellular stress responses, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, but the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it can cause toxic or adverse effects . For example, studies have shown that low doses of this compound can enhance the activity of certain metabolic enzymes, leading to improved metabolic function . At high doses, this compound can cause cellular damage and disrupt normal cellular processes . The threshold for these effects can vary depending on the species and experimental conditions used in the studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics, including drugs and other foreign compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical reactions . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters, such as organic anion transporters, which facilitate its entry into the cell . Once inside the cell, this compound can bind to various intracellular proteins, which can influence its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Similarly, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and metabolism .
Preparation Methods
The synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods often employ these optimized synthetic schemes to ensure high yields and minimal byproducts .
Chemical Reactions Analysis
6-Fluoro-3-iodo-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like oxygen, and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluoro-3-iodo-1-methyl-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Fluoro-3-iodo-1-methyl-1H-indazole can be compared with other indazole derivatives, such as:
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole: Similar in structure but with a bromine atom instead of fluorine.
1H-indazole-3-amine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-fluoro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRUHBRZWKTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


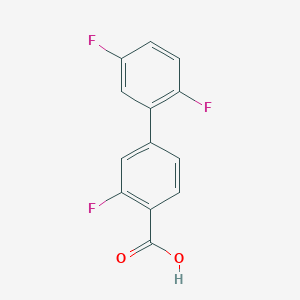
acetate](/img/structure/B1393626.png)

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)
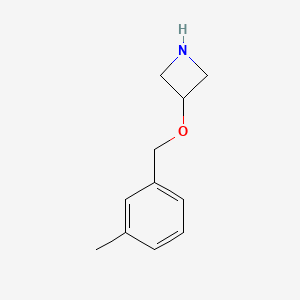
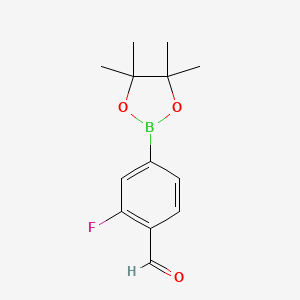
![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)
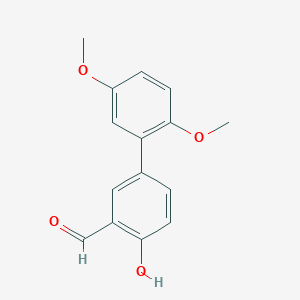

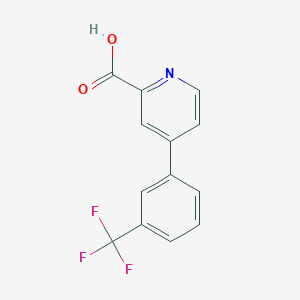

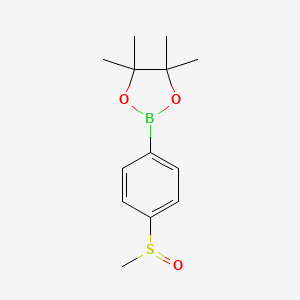
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)
